2-(Difluoromethyl)-5-methoxyaniline
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Overview
Description
2-(Difluoromethyl)-5-methoxyaniline is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents, including ClCF2H and novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for 2-(Difluoromethyl)-5-methoxyaniline often involve large-scale difluoromethylation processes. These methods utilize metal-based catalysts to transfer the CF2H group to specific sites on the aniline ring . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methoxyaniline involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen-bond donor, influencing the compound’s binding affinity to various receptors and enzymes . This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-5-methoxyaniline: Similar structure but with a trifluoromethyl group.
2-(Difluoromethyl)-4-methoxyaniline: Similar structure but with the methoxy group in a different position.
2-(Difluoromethyl)-5-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(Difluoromethyl)-5-methoxyaniline is unique due to the specific positioning of the difluoromethyl and methoxy groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H6ClF2N |
---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
3-chloro-5-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6ClF2N/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H,11H2 |
InChI Key |
YIZMHLNDQMVNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C(F)F |
Origin of Product |
United States |
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